
2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole is an organophosphorus compound characterized by a five-membered ring containing phosphorus, oxygen, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole can be synthesized through the reaction of phosphorus trichloride with 2,3-butanediol in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like toluene under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include phosphoramidates or phosphonates.
Oxidation Products: Phosphine oxides are the primary products formed during oxidation reactions.
Aplicaciones Científicas De Investigación
2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.
Materials Science: The compound is used in the development of flame retardants and plasticizers.
Biological Studies: Its derivatives are investigated for potential use as enzyme inhibitors or as probes in biochemical assays.
Mecanismo De Acción
The mechanism by which 2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole exerts its effects involves the interaction of the phosphorus atom with various nucleophiles. The chlorine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and other applications.
Comparación Con Compuestos Similares
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Comparison: 2-Chloro-4,5-dimethyl-1,3,2-dioxaphosphole is unique due to its specific ring structure and substitution pattern, which confer distinct reactivity and stability compared to similar compounds. For instance, 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide has a different ring size and substitution, affecting its chemical behavior and applications.
Propiedades
Número CAS |
84383-01-7 |
|---|---|
Fórmula molecular |
C4H6ClO2P |
Peso molecular |
152.51 g/mol |
Nombre IUPAC |
2-chloro-4,5-dimethyl-1,3,2-dioxaphosphole |
InChI |
InChI=1S/C4H6ClO2P/c1-3-4(2)7-8(5)6-3/h1-2H3 |
Clave InChI |
BPTBQZVNWPMWAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OP(O1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


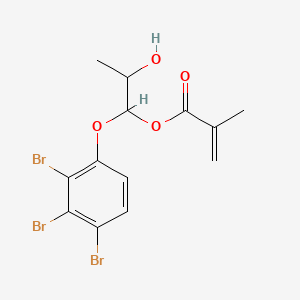
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
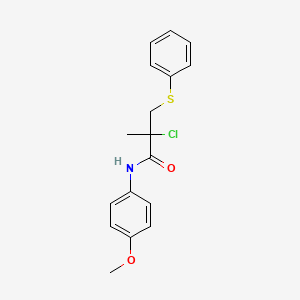
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
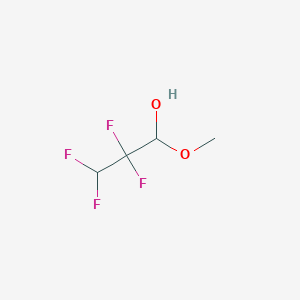
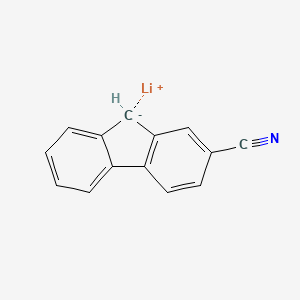
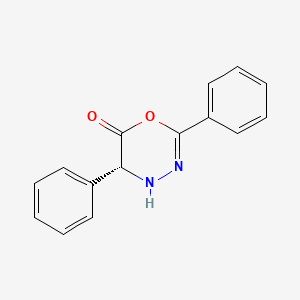
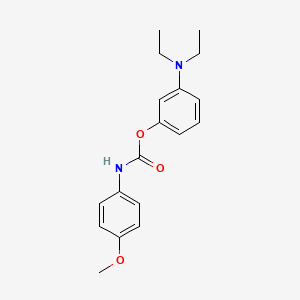
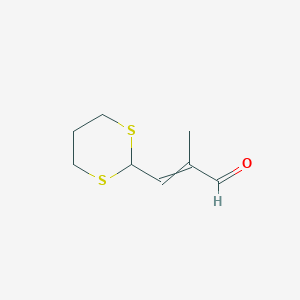
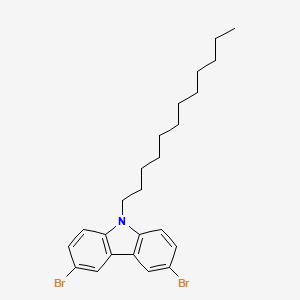
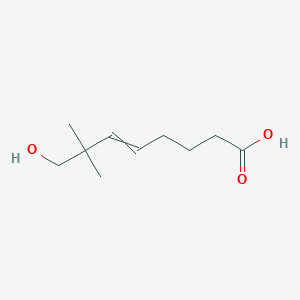

![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)

